2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;4-octoxy-3-(propoxymethyl)aniline
Overview
Description
Preparation Methods
The synthesis of 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;4-octoxy-3-(propoxymethyl)aniline involves multiple steps. The starting material, m-Toluidine, undergoes a series of reactions including alkylation and esterification to introduce the octyloxy and propoxy groups. The final step involves the reaction with tartaric acid di-p-toluate to form the desired compound. Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.
Chemical Reactions Analysis
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;4-octoxy-3-(propoxymethyl)aniline undergoes various chemical reactions including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;4-octoxy-3-(propoxymethyl)aniline has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;4-octoxy-3-(propoxymethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;4-octoxy-3-(propoxymethyl)aniline can be compared with similar compounds such as:
m-Toluidine, alpha-ethoxy-4-(octyloxy)-, compd. with tartaric acid di-p-toluate: This compound has a similar structure but with an ethoxy group instead of a propoxy group.
m-Toluidine, alpha-methoxy-4-(octyloxy)-, compd. with tartaric acid di-p-toluate: This compound has a methoxy group instead of a propoxy group. The uniqueness of m-Toluidine, 4-(octyloxy)-alpha-propoxy-, compd.
Properties
CAS No. |
5804-08-0 |
---|---|
Molecular Formula |
C38H49NO10 |
Molecular Weight |
679.8 g/mol |
IUPAC Name |
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;4-octoxy-3-(propoxymethyl)aniline |
InChI |
InChI=1S/C20H18O8.C18H31NO2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-3-5-6-7-8-9-13-21-18-11-10-17(19)14-16(18)15-20-12-4-2/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);10-11,14H,3-9,12-13,15,19H2,1-2H3 |
InChI Key |
WJPSWDDXDCDQAH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=C(C=C(C=C1)N)COCCC.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)N)COCCC.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
M+B 6153 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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